molecular formula C9H6BrNO2 B12611218 6-Amino-7-bromo-2H-1-benzopyran-2-one CAS No. 918300-49-9

6-Amino-7-bromo-2H-1-benzopyran-2-one

Cat. No.: B12611218
CAS No.: 918300-49-9
M. Wt: 240.05 g/mol
InChI Key: KGJRNTATBIHAAG-UHFFFAOYSA-N
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Description

6-Amino-7-bromo-2H-1-benzopyran-2-one is a chemical compound that belongs to the class of benzopyran derivatives It is characterized by the presence of an amino group at the 6th position and a bromine atom at the 7th position on the benzopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-7-bromo-2H-1-benzopyran-2-one typically involves the bromination of 6-Amino-2H-1-benzopyran-2-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Amino-7-bromo-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzopyran derivatives, quinones, and dihydrobenzopyrans, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Amino-7-bromo-2H-1-benzopyran-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-7-bromo-2H-1-benzopyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromo substituents play a crucial role in modulating the compound’s binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-7-bromo-2H-1-benzopyran-2-one is unique due to the presence of both amino and bromo substituents, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields .

Properties

IUPAC Name

6-amino-7-bromochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-6-4-8-5(3-7(6)11)1-2-9(12)13-8/h1-4H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJRNTATBIHAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=CC(=C(C=C21)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50846339
Record name 6-Amino-7-bromo-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50846339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918300-49-9
Record name 6-Amino-7-bromo-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50846339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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